
2-Methyl-4-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of a methyl group at position 2 and a phenyl group at position 4 distinguishes this compound from other dioxanes .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-4-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
化学反应分析
Types of Reactions
2-Methyl-4-phenyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as acetyl chloride (RCOCl) and alkyl halides (RCH2X) can react with this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
科学研究应用
2-Methyl-4-phenyl-1,3-dioxane has various applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-4-phenyl-1,3-dioxane involves its ability to form stable cyclic structures, which can protect sensitive functional groups during chemical reactions . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates and products .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar reactivity and applications.
1,3-Dioxane: The parent compound without the methyl and phenyl substitutions.
2-Phenyl-1,3-dioxane: Similar structure but lacks the methyl group at position 2.
Uniqueness
2-Methyl-4-phenyl-1,3-dioxane’s unique combination of methyl and phenyl groups provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications and research studies .
属性
CAS 编号 |
34161-47-2 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-methyl-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI 键 |
QIYXIWADLDVOGM-UHFFFAOYSA-N |
规范 SMILES |
CC1OCCC(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


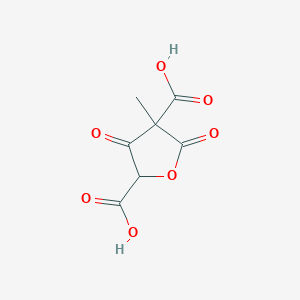
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
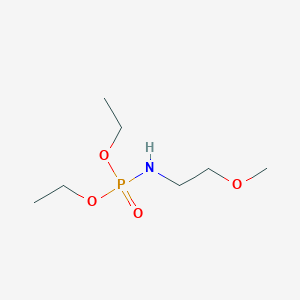
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
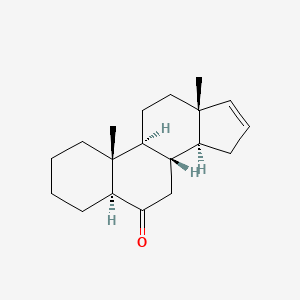

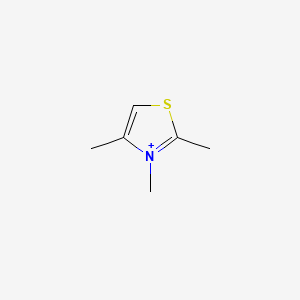
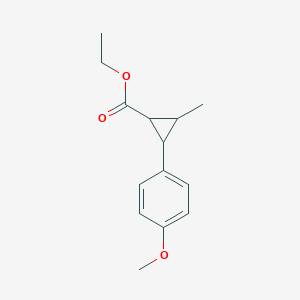


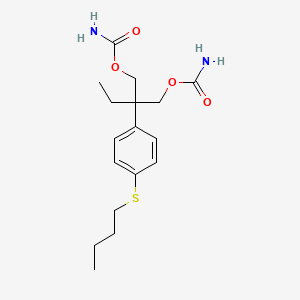
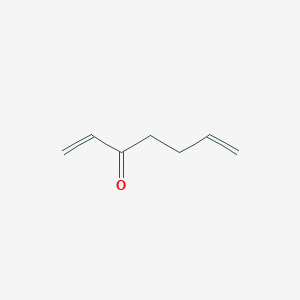
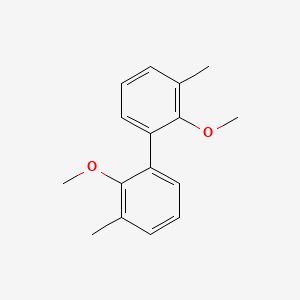
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
